molecular formula C13H15NO5 B15118300 Methyl 3-(2-ethoxy-2-oxoacetamido)-2-methylbenzoate

Methyl 3-(2-ethoxy-2-oxoacetamido)-2-methylbenzoate

Cat. No.: B15118300
M. Wt: 265.26 g/mol
InChI Key: JIXDVIVDAAGNEL-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethoxy-2-oxoacetamido)-2-methylbenzoate is a chemical compound with the molecular formula C12H15NO5 It is known for its unique structure, which includes an ethoxy group, an oxoacetamido group, and a methylbenzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-ethoxy-2-oxoacetamido)-2-methylbenzoate typically involves the reaction of 3-amino-2-methylbenzoic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions generally include maintaining the temperature at around 0-5°C during the addition of reagents and then allowing the reaction mixture to warm to room temperature for completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-ethoxy-2-oxoacetamido)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxoacetamido group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-ethoxy-2-oxoacetamido)-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-ethoxy-2-oxoacetamido)-2-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-ethoxy-2-oxoacetamido)propanoate: Similar structure with an ethyl ester group instead of a methyl ester.

    Alanine, N-(2-ethoxy-2-oxoacetyl)-, ethyl ester: Another related compound with a similar functional group arrangement.

Uniqueness

Methyl 3-(2-ethoxy-2-oxoacetamido)-2-methylbenzoate is unique due to its specific substitution pattern on the benzoate core, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

methyl 3-[(2-ethoxy-2-oxoacetyl)amino]-2-methylbenzoate

InChI

InChI=1S/C13H15NO5/c1-4-19-13(17)11(15)14-10-7-5-6-9(8(10)2)12(16)18-3/h5-7H,4H2,1-3H3,(H,14,15)

InChI Key

JIXDVIVDAAGNEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC(=C1C)C(=O)OC

Origin of Product

United States

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